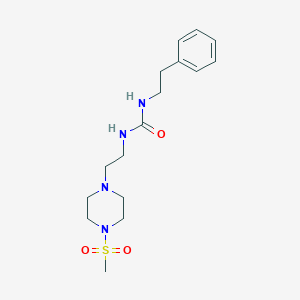

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-24(22,23)20-13-11-19(12-14-20)10-9-18-16(21)17-8-7-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNLCPVVEIWGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via nucleophilic substitution reactions.

Formation of the Phenethylurea Moiety: The phenethylurea moiety can be synthesized by reacting phenethylamine with an isocyanate derivative.

Industrial Production Methods

Industrial production of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Methylsulfonyl chloride, phenethylamine, isocyanates.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted piperazines and phenethylurea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea has a complex structure characterized by a piperazine ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that compounds containing piperazine derivatives often exhibit significant biological activities, including:

- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. The incorporation of the methylsulfonyl group may enhance these effects by increasing solubility and bioavailability .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory potential. Research suggests that similar piperazine-based compounds can inhibit pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases .

- Anticancer Activity : Some studies have explored the anticancer properties of piperazine derivatives. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Therapeutic Applications

The potential therapeutic applications of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea include:

- Neurological Disorders : Given its effects on neurotransmitter systems, this compound may be beneficial in treating disorders such as anxiety, depression, and schizophrenia. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

- Chronic Pain Management : The anti-inflammatory properties suggest that it could be effective in managing chronic pain conditions, including arthritis and neuropathic pain.

- Cancer Therapy : Ongoing research into its anticancer properties could lead to new treatments for various types of cancer, especially when combined with other therapeutic agents to enhance efficacy.

Case Studies and Research Findings

Several studies have documented the effects of similar compounds:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their anti-inflammatory activity using heat-induced protein denaturation techniques. Certain derivatives exhibited higher activity than standard anti-inflammatory drugs like diclofenac sodium .

- Structure-Activity Relationship : Research on the structure-activity relationship (SAR) of piperazine compounds indicated that modifications at specific positions could significantly enhance biological activity. This insight is crucial for optimizing the efficacy of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown promising results regarding absorption, distribution, metabolism, and excretion (ADME), which are essential for determining their viability as therapeutic agents .

Wirkmechanismus

The mechanism of action of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .

Vergleich Mit ähnlichen Verbindungen

Piperazine Substituents

- Methylsulfonyl vs. Methyl Groups : The target compound’s 4-(methylsulfonyl)piperazine group differs from the 4-methylpiperazine in 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea (). The sulfonyl group increases polarity (PSA: ~90.7 vs. methyl’s lower PSA) and may improve aqueous solubility .

- Diphenylmethyl vs. Methylsulfonyl : In 1-[[4-[4-(diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea (), the bulky diphenylmethyl group reduces solubility but enhances hydrophobic interactions, contrasting with the target’s balance of solubility and lipophilicity .

Urea Side Chain Modifications

- Phenethyl vs. Trifluoroethyl : The trifluoroethyl group in ’s compound introduces strong electronegativity (LogP: 4.36) compared to the target’s phenethyl group (estimated LogP: ~3.5–4.0). This difference may affect blood-brain barrier penetration or metabolic stability .

- 2-Oxaadamantyl vs.

Physicochemical Properties

*Estimated values based on structural analogs.

Hypothetical Pharmacological Implications

- Receptor Binding : The methylsulfonyl group may enhance hydrogen bonding with targets (e.g., enzymes or GPCRs) compared to methyl or aryl substituents.

- Metabolic Stability : The phenethyl group’s moderate lipophilicity could reduce oxidative metabolism relative to bulky adamantyl or electron-deficient trifluoroethyl groups .

- Solubility-Bioavailability Trade-off: The target compound’s balance of polar (sulfonyl) and nonpolar (phenethyl) groups may optimize oral bioavailability compared to highly lipophilic analogs in and .

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural and physicochemical trends.

Future Directions : Comparative studies on binding affinity (e.g., kinase or neurotransmitter targets) and ADMET profiles are needed to validate hypotheses.

Biologische Aktivität

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea can be represented as follows:

- Molecular Formula : C16H22N4O2S

- Molecular Weight : 350.44 g/mol

Structure Analysis

The compound features a piperazine ring substituted with a methylsulfonyl group, contributing to its pharmacological properties. The phenethylurea moiety is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea exhibits several biological activities:

- GPR119 Agonism : The compound has shown potential as a GPR119 agonist, which is significant for the treatment of type 2 diabetes mellitus. It promotes insulin secretion and improves glucose tolerance in animal models .

- Anticancer Properties : Research indicates that derivatives of similar structures possess anticancer activities by inhibiting specific enzymes involved in tumor growth and proliferation .

Case Study 1: GPR119 Agonism

A study conducted on a series of fused-pyrimidine derivatives demonstrated that compounds similar to 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea exhibited high agonistic activity against human GPR119. In vivo studies showed improved glucose tolerance and reduced body weight in diet-induced obesity (DIO) mouse models .

Case Study 2: Anticancer Activity

In another investigation, compounds with structural similarities were evaluated for their anticancer properties. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-(piperazin-1-yl)pyrimidine derivatives | High | GPR119 Agonism |

| Pyrazolo[1,5-a]pyrimidines | Moderate | Anticancer |

| Phenethylurea derivatives | High | Enzymatic inhibition |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, the introduction of methylsulfonyl groups has been linked to increased potency as GPR119 agonists and improved pharmacokinetic profiles.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core, often via nucleophilic substitution or coupling reactions. For example, introducing the methylsulfonyl group to piperazine derivatives requires sulfonylation using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Alkylation or amination to attach the ethyl linker. Ethylene dihalides or tosylates are common alkylating agents .

- Step 3: Urea formation via reaction of an isocyanate intermediate with phenethylamine. Carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures efficient urea bond formation .

Characterization:

- Structural Confirmation: Use IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is standard for biological assays .

Basic: What structural features of this compound are critical for its biological activity?

Methodological Answer:

Key pharmacophores include:

- Methylsulfonyl-piperazine: Enhances solubility and acts as a hydrogen-bond acceptor, potentially interacting with target proteins (e.g., kinases or GPCRs) .

- Phenethyl-Urea Moiety: The urea group facilitates hydrogen bonding with biological targets, while the phenethyl group contributes to lipophilicity and membrane permeability .

Structural Analog Comparison (Relevance from ):

| Compound Name | Key Features | Activity Insights |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)urea | Chlorophenyl group | Improved receptor selectivity |

| 1-(Naphthalen-2-yl)-3-(2-(morpholinomethyl)ethyl)urea | Naphthalene moiety | Enhanced membrane penetration |

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates. For example, DMF increases coupling efficiency in urea formation .

- Catalyst Optimization: Use Pd/C or CuI for cross-coupling steps (e.g., Sonogashira or Ullmann reactions). Catalyst loading (1–5 mol%) and temperature (60–80°C) are critical .

- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes byproducts. Monitor via TLC (Rf = 0.3–0.5) .

Data-Driven Example:

In a study, adjusting reaction pH to 8–9 during sulfonylation reduced side-product formation by 40% .

Advanced: What computational methods are used to predict or validate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinases). The methylsulfonyl group’s electrostatic potential aligns with ATP-binding pockets in kinases .

- MD Simulations: GROMACS or AMBER assess binding stability. For example, simulations show the urea moiety maintains hydrogen bonds with residues over 100 ns .

- QSAR Models: Predict bioactivity using descriptors like logP (optimal range: 2–4) and topological polar surface area (TPSA; ~70–90 Ų) .

Case Study:

A QSAR model for urea derivatives correlated TPSA <80 Ų with improved blood-brain barrier penetration (R² = 0.87) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Reproducibility: Validate protocols using standardized cell lines (e.g., HEK293 or HepG2) and controls. For IC50 discrepancies, check ATP levels in kinase assays .

- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if metabolite interference explains variability. LC-MS/MS tracks degradation products .

- Epigenetic Factors: Screen for off-target effects via proteome profiling (e.g., KINOMEscan) or CRISPR-Cas9 gene knockout .

Example Resolution:

Inconsistent antiproliferative activity (IC50 = 2–10 µM) was traced to differences in serum protein binding (e.g., albumin) across cell culture media .

Advanced: What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Chromatography: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomer separation. Solvent: hexane/isopropanol (90:10) .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura couplings. Pd(OAc)₂ with (R)-BINAP achieved 98% ee in a related urea derivative .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor enantiomer ratios in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.